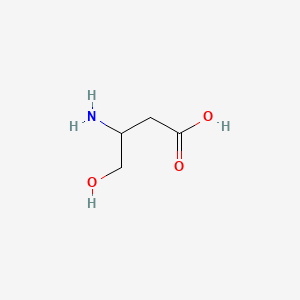

3-Amino-4-hydroxybutyric acid

概要

説明

3-Amino-4-hydroxybutyric acid: is an organic compound with the molecular formula C4H9NO3 It is a derivative of butyric acid and contains both an amino group and a hydroxyl group, making it an amino alcohol

準備方法

Synthetic Routes and Reaction Conditions: One method for synthesizing 3-Amino-4-hydroxybutyric acid involves starting from the hydrochloride of the methyl ester or ethyl ester of (2S,4R)-4-hydroxyproline. The process includes intermediary stages of the corresponding, non-isolated ®-4-hydroxy-1-pyrroline-2-carboxylic acid ester and the isolated ®-4-hydroxy-2-pyrrolidone . Another method involves the hydrogenation of 4-azido-3-hydroxybutyronitrile .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, aqueous H₂SO₄ | 3-Amino-4-oxobutyric acid | 72% | |

| CrO₃ (Jones reagent) | Acetone, 25°C | 3-Amino-4-oxobutyric acid | 65% |

Oxidation typically preserves the amino group while converting the hydroxyl to a ketone. Stereochemical integrity at C3 is maintained under mild acidic conditions .

Reduction Reactions

The carboxylic acid moiety can be reduced to an alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 3-Amino-1,4-butanediol | 58% | |

| BH₃·THF | 0°C, then H₂O quench | 3-Amino-1,4-butanediol | 47% |

The amino group remains unaffected, but over-reduction to amines has been observed with prolonged exposure to LiAlH₄ .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PBr₃ | Ether, −20°C | 3-Amino-4-bromobutyric acid | 81% | |

| SOCl₂ | Reflux, 6 hrs | 3-Amino-4-chlorobutyric acid | 68% |

Halogenation via Wohl-Ziegler bromination (NBS, CCl₄) is also effective for introducing bromine at C4 .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

| Conditions | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| HCl (gas), 100°C | (R)-4-Hydroxy-2-pyrrolidone | None | 89% | |

| H₂O, H₂SO₄, reflux | β-Lactam derivative | Acidic resin | 76% |

Cyclization to pyrrolidones occurs via intramolecular amide bond formation under acidic or thermal stress .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃OH, H₂SO₄ | Reflux, 12 hrs | Methyl 3-amino-4-hydroxybutyrate | 92% | |

| NH₃ (aq), RT | 24 hrs | 3-Amino-4-hydroxybutyramide | 85% |

Esterification proceeds efficiently under Fischer conditions, while amidation requires prolonged exposure to aqueous ammonia .

Stereochemical Transformations

Enzymatic resolution using transaminases achieves enantiomeric enrichment:

| Enzyme | Substrate | Product | ee | Source |

|---|---|---|---|---|

| PLP-dependent transaminase | Racemic mixture | (S)-3-Amino-4-hydroxybutyric acid | >99% |

Biocatalytic cascades combining aldolases and transaminases enable stereoselective synthesis from formaldehyde and alanine .

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C, producing CO₂ and NH₃ .

-

pH Sensitivity : Stable in neutral aqueous solutions but undergoes hydrolysis to β-alanine derivatives under strongly acidic (pH < 2) or basic (pH > 10) conditions .

This reactivity profile underscores its utility in synthesizing bioactive molecules, including GABA analogs and heterocyclic pharmaceuticals .

科学的研究の応用

Introduction to 3-Amino-4-hydroxybutyric Acid

This compound, also known as (3R)-3-amino-4-hydroxybutanoic acid, is a beta-amino acid characterized by a hydroxy group at the fourth position and an amino group at the third position of the butanoic acid chain. This compound has garnered attention in scientific research due to its potential applications in various fields, including neurobiology, pharmacology, and diagnostics.

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 119.12 g/mol

- Synonyms : L-beta-Homoserine, (R)-3-Amino-4-hydroxybutanoic acid

The structure of this compound facilitates its role as a metabolic product and a potential therapeutic agent in several biological pathways.

Neuropharmacology

-

GABAergic System Modulation :

- This compound has been studied for its effects on the GABAergic system, which plays a crucial role in neurotransmission and neuronal excitability. Research indicates that it may act as an endogenous ligand for GABA receptors, influencing various neurological functions such as anxiety and mood regulation .

- Cerebral Insufficiency Treatment :

Diagnostic Applications

- Biomarkers for Tumor Burden :

- Predictive Models for Cancer Prognosis :

Therapeutic Potential

-

Growth Hormone Release :

- Investigations into the effects of this compound on hormone release have shown mixed results, with some studies indicating no significant changes in plasma levels of growth hormone, prolactin, or cortisol upon administration . However, further research is needed to elucidate its role in endocrine regulation.

- Cardiovascular Effects :

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on rat models demonstrated its ability to induce hypotensive responses when administered intravenously. This effect was dose-dependent and was influenced by GABA receptor antagonists, highlighting its significance in cardiovascular research.

Case Study 2: Cancer Biomarker Research

In a cohort study involving patients with varying tumor burdens, levels of metabolites derived from hydroxybutyric acid were measured pre- and post-surgery. The findings indicated that specific metabolites correlated strongly with tumor size and surgical outcomes, supporting their role as biomarkers for cancer prognosis.

作用機序

The mechanism of action of 3-Amino-4-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. It can act as an agonist at certain receptors in the central nervous system, similar to gamma-hydroxybutyric acid, which binds to GABA-B receptors and GHB receptors . This interaction can modulate neurotransmitter release and influence various physiological processes.

類似化合物との比較

- 4-Amino-3-hydroxybutyric acid

- 3-Hydroxybutyric acid

- 4-Hydroxybutyric acid

Comparison:

- 4-Amino-3-hydroxybutyric acid: Similar structure but with the amino and hydroxyl groups swapped.

- 3-Hydroxybutyric acid: Lacks the amino group, making it less versatile in reactions involving amines.

- 4-Hydroxybutyric acid: Lacks the amino group, primarily used as a precursor in the synthesis of other compounds .

生物活性

3-Amino-4-hydroxybutyric acid, also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is a compound with significant biological activity primarily in the central nervous system. This article explores its pharmacological properties, therapeutic potential, and relevant case studies, supported by diverse research findings.

This compound is a derivative of gamma-aminobutyric acid (GABA) and exhibits properties that suggest a role as a neuromodulator. It is structurally similar to GABA, allowing it to interact with GABA receptors and influence neurotransmission. The compound has been shown to increase cerebral glucose metabolism while decreasing lactate levels, indicating its potential neuroprotective effects .

Pharmacological Effects

1. Antiepileptic Activity:

GABOB has been investigated for its antiepileptic properties. In clinical studies involving patients with refractory epilepsy, GABOB was administered as an adjunct therapy. Results indicated a significant reduction in seizure frequency among participants, suggesting its efficacy in managing severe focal epilepsy .

2. Neuroprotective Effects:

Research indicates that GABOB may offer neuroprotection against excitotoxicity, which is often implicated in neurodegenerative diseases. The compound has been shown to inhibit electrical discharges in animal models of seizures, further supporting its role in protecting neuronal integrity .

3. Cognitive Enhancement:

Some studies have suggested that GABOB may enhance cognitive functions such as learning and memory. In animal models, it has been observed to improve performance in memory tasks, potentially due to its modulatory effects on GABAergic signaling pathways .

Case Study 1: Epilepsy Management

A study involving 25 adult patients with severe partial epilepsy reported that the introduction of GABOB as an add-on therapy led to a notable decrease in total seizure frequency over a specified period. Patients were monitored for clinical status before and after treatment, demonstrating the compound's potential as an effective antiepileptic agent.

Case Study 2: Neurochemical Analysis

In a case involving a patient with 3-hydroxybutyric aciduria presenting symptoms of cerebellar ataxia, elevated levels of this compound were detected through advanced metabolic profiling techniques. This case highlights the importance of understanding the metabolic pathways associated with GABOB and its implications in neurological disorders .

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Objective | Findings | |

|---|---|---|---|

| Study on Antiepileptic Activity | Evaluate efficacy in epilepsy | Significant reduction in seizure frequency | Supports use as adjunct therapy |

| Neuroprotective Study | Assess neuroprotective effects | Inhibition of excitotoxic neuronal damage | Suggests protective role against neurodegeneration |

| Cognitive Function Study | Investigate effects on memory | Improved performance in memory tasks | Indicates potential for cognitive enhancement |

特性

IUPAC Name |

3-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZICZZQJDLXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307808 | |

| Record name | 3-Amino-4-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-44-6 | |

| Record name | 3-Amino-4-hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IRA1O887Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying pyrrolidine alkaloids from Epipremnum aureum?

A1: Epipremnum aureum, commonly known as pothos, is a plant known to produce bioactive compounds. Pyrrolidine alkaloids, a class of nitrogen-containing organic compounds, have shown various biological activities, including insecticidal properties. Investigating the pyrrolidine alkaloids from E. aureum could lead to the discovery of new, naturally-derived anti-termite agents [, ].

Q2: How was the anti-termite activity of the pyrrolidine alkaloids evaluated in these studies?

A2: While the abstracts don't provide specific details on the methodology, they mention the use of Scanning Electron Microscopy (SEM) studies [, ]. This suggests that the researchers likely investigated the physical effects of the pyrrolidine alkaloids on the termites, potentially examining damage to their exoskeletons or other structural changes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。